molecular formula C16H20N2O4 B5751586 N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5751586
M. Wt: 304.34 g/mol
InChI Key: NODIWRQRLFSKEQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and is known to interact with nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

DMXB-A interacts with nicotinic acetylcholine receptors (N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide), which are widely distributed throughout the nervous system. Specifically, DMXB-A binds to the α7 subtype of N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, which are involved in cognitive function and memory. This binding leads to the activation of downstream signaling pathways, including the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a number of biochemical and physiological effects, including the improvement of cognitive function, memory, and attention. It has also been shown to reduce inflammation and pain in animal models, and may have potential as an anti-inflammatory and analgesic agent. Additionally, DMXB-A has been shown to have potential as an anti-addictive agent, as it has been shown to reduce nicotine and alcohol consumption in animal models.

Advantages and Limitations for Lab Experiments

DMXB-A has a number of advantages for use in lab experiments, including its high potency and selectivity for the α7 subtype of N-(3,4-dimethoxybenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Additionally, it has been shown to have a good safety profile in animal models, with few side effects or toxicity issues. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are a number of potential future directions for research on DMXB-A. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anti-addictive agent. Further research is also needed to fully understand the mechanisms of action of DMXB-A and its effects on different cell types and signaling pathways.

Synthesis Methods

DMXB-A can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzylamine with 5-methyl-3-ethylisoxazole-4-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide. The resulting product can be purified using column chromatography, and the final compound can be obtained in high yield and purity.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models of these diseases. Additionally, DMXB-A has been studied for its potential use in the treatment of pain, inflammation, and addiction.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-12-15(10(2)22-18-12)16(19)17-9-11-6-7-13(20-3)14(8-11)21-4/h6-8H,5,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODIWRQRLFSKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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